molecular formula C22H30O3S B1664704 7 CAS No. 38753-76-3

7

Cat. No.: B1664704
CAS No.: 38753-76-3
M. Wt: 374.5 g/mol
InChI Key: NZCDWYJROUPYPT-BIPXHUIRSA-N
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Mechanism of Action

Target of Action

Deacetylspironolactone, also known as 7alpha-Thiospironolactone, is a steroidal antimineralocorticoid and antiandrogen . It primarily targets the mineralocorticoid receptors and androgen receptors . These receptors play a crucial role in the regulation of electrolyte balance and male sexual development, respectively .

Mode of Action

7alpha-Thiospironolactone acts as an antagonist to the mineralocorticoid receptor . By binding to this receptor, it competes with aldosterone, a hormone that promotes the reabsorption of sodium and excretion of potassium in the kidneys . This results in increased excretion of sodium and water, while potassium is retained .

As an antiandrogen, 7alpha-Thiospironolactone binds to androgen receptors, blocking their activation by androgens such as testosterone and dihydrotestosterone . This inhibits the effects of these hormones, which can be beneficial in conditions characterized by excessive androgen activity .

Biochemical Pathways

Its antagonistic action on mineralocorticoid receptors disrupts the renin-angiotensin-aldosterone system, a key regulator of blood pressure and fluid balance . Its antiandrogenic effects may also impact various pathways involved in male sexual development and function .

Pharmacokinetics

Spironolactone, the parent drug of 7alpha-Thiospironolactone, is a prodrug with a short terminal half-life of 1.4 hours . The active metabolites of spironolactone, including 7alpha-Thiospironolactone, have extended terminal half-lives . Specifically, 7alpha-Thiospironolactone has a half-life of 13.8 hours . These metabolites are primarily responsible for the therapeutic effects of the drug .

Result of Action

The action of 7alpha-Thiospironolactone results in increased excretion of sodium and water, and decreased excretion of potassium . This can help to reduce fluid retention (edema) and lower blood pressure . Its antiandrogenic effects can alleviate symptoms of conditions like hirsutism (excessive hair growth) and acne, which are often caused by excessive androgen activity .

Action Environment

The action, efficacy, and stability of 7alpha-Thiospironolactone can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion, potentially altering its effects . Additionally, individual patient factors such as age, sex, renal function, and genetic variations in drug-metabolizing enzymes can also impact the drug’s pharmacokinetics and pharmacodynamics .

Biochemical Analysis

Biochemical Properties

It is known that it is a steroid lactone , which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions would depend on the specific biochemical context and the other molecules involved.

Cellular Effects

Given its classification as a steroid lactone , it may influence cell function by interacting with various cellular pathways. These could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a steroid lactone , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

As a steroid lactone , it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7 involves the deacetylation of spironolactone. This process typically includes the use of reagents such as sodium hydroxide or other strong bases under controlled conditions to remove the acetyl group from spironolactone, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the production process .

Chemical Reactions Analysis

Types of Reactions: 7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7 has several scientific research applications:

Comparison with Similar Compounds

    7alpha-Thiomethylspironolactone: Another active metabolite of spironolactone with similar antimineralocorticoid and antiandrogen properties.

    Canrenone: A major active metabolite of spironolactone with a longer half-life and similar therapeutic effects.

    6beta-Hydroxy-7alpha-thiomethylspironolactone: A hydroxylated derivative with comparable biological activity.

Uniqueness: 7 is unique due to its specific binding affinity and inhibitory effects on both mineralocorticoid and androgen receptors. Its role as a minor metabolite of spironolactone also contributes to its distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3S/c1-20-7-3-14(23)11-13(20)12-17(26)19-15(20)4-8-21(2)16(19)5-9-22(21)10-6-18(24)25-22/h11,15-17,19,26H,3-10,12H2,1-2H3/t15-,16-,17+,19+,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCDWYJROUPYPT-NYTLBARGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959566
Record name 10,13-Dimethyl-7-sulfanyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38753-76-3
Record name Pregn-4-ene-21-carboxylic acid, 17-hydroxy-7-mercapto-3-oxo-, γ-lactone, (7α,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38753-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7alpha-Thiospironolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,13-Dimethyl-7-sulfanyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEACETYLSPIRONOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LH70U7H4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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